Cas no 459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride)

459-01-8 structure
Nome del prodotto:1-(4-Fluorophenyl)propan-2-amine hydrochloride
1-(4-Fluorophenyl)propan-2-amine hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-Fluorophenyl)propan-2-amine hydrochloride
- 1-(4-fluorophenyl)propan-2-aMine HCl
- p-Fluoro-alpha-methylphenethylamine hydrochloride
- A-methylbenzeneethanamine hydrochloride
- UNII-YIJ78M8D5Q
- AS-45738
- CHEMBL1984078
- 1-(4-Fluorophenyl)-2-Propanamine HCl
- YIJ78M8D5Q
- 4-fluoro-
- NSC93735
- 4-FLUOROAMPHETAMINE HYDROCHLORIDE, (+/-)-
- 1-(4-fluorophenyl)-2-propanamine hydrochloride
- Benzeneethanamine, p-fluoro-alpha-methyl-, hydrochloride
- 64609-06-9
- BL000373
- NSC-93735
- 2-Amino-1-(4-fluorophenyl)propane Hydrochloride
- d,l-4-Fluoroamphetamine.HCl, 1mg/ml in Methanol
- 1-(4-fluorophenyl)propan-2-amine;hydrochloride
- J-503317
- 4-Fluoroamphetamine Hydrochloride 1.0 mg/ml in Methanol (as free base)
- 4-FLUOROAMPHETAMINE HYDROCHLORIDE
- 4-Fluoroamphetamine HCl
- DTXSID101348050
- p-fluoro-amphetamine hydrochloride salt
- Q27294541
- p-Fluoroamphetamine hydrochloride
- Phenethylamine, p-fluoro-alpha-methyl-, hydrochloride
- 4-Fluoro-alpha-methylbenzeneethanamine hydrochloride
- SCHEMBL15940967
- AKOS005255228
- PD019750
- 459-01-8
- rac 4-Fluoro Amphetamine Hydrochloride
- A826920
- BENZENEETHANAMINE, 4-FLUORO-.ALPHA.-METHYL-, HYDROCHLORIDE (1:1)
- d,l-4-Fluoroamphetamine.HCl
-
- Inchi: 1S/C9H12FN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
- Chiave InChI: GKWYMWZWSCKSMT-UHFFFAOYSA-N
- Sorrisi: CC(N)CC1=CC=C(F)C=C1.Cl
Proprietà calcolate
- Massa esatta: 189.07200
- Massa monoisotopica: 189.072
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 108
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26A^2
Proprietà sperimentali
- Densità: 1.042g/cm3
- Punto di ebollizione: 215.2ºC at 760mmHg
- Punto di infiammabilità: 93.6ºC
- PSA: 26.02000
- LogP: 3.21770
1-(4-Fluorophenyl)propan-2-amine hydrochloride Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant
-
Identificazione dei materiali pericolosi:
1-(4-Fluorophenyl)propan-2-amine hydrochloride Letteratura correlata
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride) Prodotti correlati
- 1049568-88-8(N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide)
- 1332765-74-8(1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride)
- 2408968-91-0(Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate)
- 61703-95-5(8-methoxy-4-methylquinoline)
- 2803860-24-2(Phenylmethyl N-(5-bromo-2-pyrazinyl)-N-methylcarbamate)
- 1261732-34-6(Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)nicotinate)
- 1354006-67-9((S)-2-AMino-N-cyclopropyl-N-(3-Methoxy-benzyl)-propionaMide)
- 898644-06-9(N-(3,4-dichlorophenyl)-2-4-(morpholine-4-carbonyl)piperazin-1-ylacetamide)
- 2138185-73-4(1H-Pyrrole-3-carboxylic acid, 5-(1,1-dimethylpropyl)-2-propyl-)
- 681269-40-9(N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2,6-difluorobenzamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
